6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid - 951889-03-5

6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid

Catalog Number: EVT-1632107
CAS Number: 951889-03-5
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one

Compound Description: This compound is a dihydropyrimidine derivative synthesized via the Biginelli reaction using 4-(dimethylamino)benzaldehyde, acetoacetate, and urea with sulfamic acid as a catalyst. [] This reaction is known for its utility in synthesizing various heterocyclic compounds. []

Relevance: The presence of the 4-(dimethylamino)phenyl moiety in this compound directly correlates with the 6-[3-(N,N-dimethylamino)phenyl] fragment in the target compound. This structural similarity suggests potential shared reactivity patterns and potential applications in medicinal chemistry due to the presence of the dihydropyrimidine scaffold, which is a privileged structure in drug discovery. [, ]

Flavonols bearing the phenyl-N,N-dimethylamino group

Compound Description: Specifically, compounds 6a, 6c, and 6e within a series of novel flavonols are highlighted for their promising antioxidant potency and lack of cytotoxic effects. [] These compounds were synthesized using Claisen-Schmidt and Suzuki reactions. [] Notably, compound 6c underwent oxidative transformation evaluation via an in vitro chemical Fenton reaction, leading to the identification of two potential metabolites via mass spectrometry. []

Relevance: While not explicitly providing the structures of 6a, 6c, and 6e, the paper explicitly notes these flavonols contain the phenyl-N,N-dimethylamino group, directly relating them to the target compound, 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoic acid, which also possesses this group. This shared structural motif suggests these compounds could share similar biological activities, particularly regarding antioxidant properties. []

Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate

Compound Description: This compound serves as a crucial starting material for synthesizing various pyrazole derivatives. [] Its reactivity with different amines yields ethyl (2E)-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)-3-(substituted amino)propenoates. [] Furthermore, reacting it with heterocyclic compounds like 2-aminopyridine and 3-amino-1H-pyrazole leads to the formation of fused heterocyclic systems. []

Relevance: The shared N,N-dimethylamino group between this compound and 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoic acid highlights a potential synthetic connection. Modifications to the propenoate moiety in ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate could yield structures bearing the 6-oxohexanoic acid fragment found in the target compound. []

trans-(1R,3S)-(−)-1-Phenyl-3-N,N-dimethylamino-1,2,3,4-tetrahydronaphthalene (H2-PAT)

Compound Description: This compound, along with its structural analog, racemic 1-phenyl-3-dimethylamino-6-chloro-7-hydroxytetralin (Cl,OH-PAT), displayed stimulatory effects on tyrosine hydroxylase activity and dopamine synthesis in rat striatum in vitro. [] These findings stemmed from the discovery that (+)-benzomorphan sigma receptor ligands, specifically (+)-pentazocine and (+)-N-allylnormetazocine, elicited similar effects. [] Importantly, H2-PAT exhibited a more desirable pharmacological profile due to its lack of dopamine-releasing activity, unlike Cl,OH-PAT. []

Relevance: The presence of the N,N-dimethylamino group within the tetralin ring system of H2-PAT aligns with the N,N-dimethylamino substitution on the phenyl ring of 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoic acid. This shared structural feature, although in different core structures, suggests potential overlap in their pharmacological profiles, particularly regarding interactions with dopamine-related pathways. []

9-[3-(N,N-dimethylamino)propylamino]-1-nitroacridine (Nitracrine)

Compound Description: Nitracrine is a hypoxia-selective cytotoxic agent whose hydrolysis has been extensively studied. [] Research has focused on the impact of pH, temperature, and substituent effects on its hydrolysis kinetics. [] The presence of a nitro group and its position on the acridine ring significantly influences the hydrolysis rate. []

Relevance: Although structurally distinct from 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoic acid, nitracrine contains a N,N-dimethylamino group, but it is attached to a propylamino substituent instead of directly to a phenyl ring. This difference highlights the versatility of the N,N-dimethylamino motif in medicinal chemistry and its potential role in influencing pharmacological activity in various chemical contexts. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

Compound Description: This compound is structurally characterized by a chalcone framework, featuring a 4-(N,N-dimethylamino)phenyl group attached to the enone moiety. [] This compound forms centrosymmetric hydrogen-bonded tetramers with an R8(4)(16) motif in its crystal structure, highlighting its supramolecular organization. []

Relevance: The presence of the 4-(N,N-dimethylamino)phenyl group in this chalcone derivative directly mirrors its presence in 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoic acid. This structural similarity, despite differences in the core structure (chalcone vs. carboxylic acid), suggests these compounds might exhibit overlapping biological activities and physicochemical properties, particularly those influenced by the 4-(N,N-dimethylamino)phenyl group. []

Bis-N,N'-[3-(N-(2-chloroethyl)-N-ethyl)amino-5-[N,N-dimethylamino)methyl)-aminophenyl]-1,4-benzenedicarboxamide

Compound Description: This compound is a mustard derivative synthesized from 3-acetamido-5-nitrobenzoic acid in a multistep procedure. [] This spatially separated mustard exhibits specific alkylating activity, targeting the N3 site of adenines within DNA sequences, primarily in runs of adenines and to a lesser extent at 5'-TA and 5'-AT sites. [] Notably, this compound exhibits potent DNA interstrand cross-linking ability, as demonstrated by gel electrophoresis studies, and potent cytotoxicity against repair-deficient AA8 mutant cell lines. []

Relevance: The inclusion of N,N-dimethylamino groups in this complex mustard derivative, although in a different structural context compared to 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoic acid, highlights the prevalence of this motif in compounds with biological activities, particularly those interacting with DNA. Understanding the specific roles of these groups in both compounds could offer insights into their respective mechanisms of action. []

(+/-)-7-chloro-8-hydroxy-3-[4'-(N,N-dimethylamino)cinnamyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6a)

Relevance: Compound 6a, despite its distinct benzazepine core compared to the carboxylic acid structure of 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoic acid, shares the 4'-(N,N-dimethylamino)cinnamyl moiety. This common structural element, particularly the presence of the N,N-dimethylamino group, suggests the possibility of shared molecular interactions with biological targets, highlighting the potential importance of this group in modulating pharmacological activity. []

(±)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine Analogs

Compound Description: This series of compounds, including the most potent member 6a, are characterized by a benzazepine scaffold substituted with a 4'-(N,N-dimethylamino)cinnamyl group at the 3-position. [] The structural variations within this series focus on exploring the importance of the terminal amino group and its distance from the benzazepine nitrogen for optimal binding affinity and selectivity toward dopamine D1 receptors. []

Relevance: Similar to compound 6a, the presence of the 4'-(N,N-dimethylamino)cinnamyl group in these analogs highlights a structural connection to 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoic acid. While the core structures differ, the shared presence of the N,N-dimethylamino group within a similar chemical environment suggests potential similarities in their binding modes to biological targets, particularly those involving interactions with aromatic systems or hydrogen bonding partners. []

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (24)

Compound Description: Compound 24 is a potent and systemically bioavailable inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). [] Structural modifications around the lead compound, N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea (4), led to the development of 24, which displayed both potent in vitro inhibitory activity towards aortic and intestinal ACATs and moderate plasma levels following oral administration. [] Notably, 24 also demonstrated significant in vivo antiatherosclerotic activity by reducing atherosclerotic plaque development. []

Relevance: While the core structure of compound 24 is a substituted urea and differs significantly from the carboxylic acid structure of 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoic acid, both compounds share the presence of a N,N-dimethylamino group. This shared feature, though in different chemical environments, highlights the versatility of this group in medicinal chemistry and suggests potential for similar pharmacokinetic properties, especially those relating to absorption and distribution, due to the influence of the N,N-dimethylamino group. []

N,N-Dimethylglycine-amantadine (DMG-Am)

Compound Description: DMG-Am is a newly synthesized compound designed as an adjunctive dopaminergic agent. [] It combines the antioxidant properties of N,N-dimethylglycine (DMG) with the antiparkinsonian effects of amantadine, a known NMDA receptor antagonist. [] In vivo studies using the MPTP-induced Parkinson’s disease model demonstrated that DMG-Am effectively restored motor and memory performance, indicating its neuroprotective capacity. []

Relevance: While structurally distinct from 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoic acid, DMG-Am contains the N,N-dimethylglycine moiety, which shares the N,N-dimethylamino group. This structural similarity, although within different core structures, suggests a potential for shared pharmacological activities related to their antioxidant properties. []

4-(3-chlorine-4-fluorophenyl)-7-methoxyl-6-[3-(4-morpholinyl)propoxy]quinazoline

Compound Description: This compound is a quinazoline derivative synthesized from 3-hydroxy-4-methoxy benzonitrile through a multistep procedure. [] The synthetic route involves nitrification, reduction, and finally, reaction with N'-(3-chlorine-4-fluorophenyl)-N, N-dimethyl formamidine to yield the final quinazoline derivative. [] This method emphasizes environmentally friendly practices and boasts high yield. []

Relevance: While structurally distinct from 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoic acid, this quinazoline derivative provides a comparative example of a biologically active compound with a different core structure and functional groups. This contrast highlights the diversity of chemical structures explored in drug discovery. []

4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione

Compound Description: This compound, a dihydropyrimidinethione derivative, was synthesized using benzoxyacetone, N,N-dimethylaniline, and thiourea in a reaction catalyzed by KF/Al2O3. []

Relevance: The presence of the 4-(dimethylamino)phenyl moiety in this compound directly correlates with the 6-[3-(N,N-dimethylamino)phenyl] fragment in 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoic acid. This structural similarity, despite the differences in the core heterocycle, suggests potential similarities in their chemical reactivity and possible biological activities. []

Properties

CAS Number

951889-03-5

Product Name

6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid

IUPAC Name

6-[3-(dimethylamino)phenyl]-6-oxohexanoic acid

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

InChI

InChI=1S/C14H19NO3/c1-15(2)12-7-5-6-11(10-12)13(16)8-3-4-9-14(17)18/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,18)

InChI Key

LKNMKXZTTVDMPB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC(=C1)C(=O)CCCCC(=O)O

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)CCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.